BenchChemオンラインストアへようこそ!

Janerin

Leukemia Cytotoxicity Selectivity

Janerin is a guaianolide sesquiterpene lactone distinguished from structural analogs (chlorojanerin, cynaropicrin, aguerin B) by its leukemia-selective mechanism: it induces G2/M cell cycle arrest through CDK1/Cyclin-B complex downregulation and activates apoptosis via P38-MAPK/ERK1/2 phosphorylation, with minimal toxicity toward normal PBMCs. Unlike chlorojanerin (NF-κB) or cynaropicrin (broad-spectrum), janerin provides a validated chemical probe for MAPK-leukemia studies and a benchmark for therapeutic index screening in leukemia vs. normal hematopoietic cell assays.

Molecular Formula C19H22O7
Molecular Weight 362.4 g/mol
Cat. No. B14756719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJanerin
Molecular FormulaC19H22O7
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC=C1CC(C2C(C3C1CC(C34CO4)O)OC(=O)C2=C)OC(=O)C(=C)CO
InChIInChI=1S/C19H22O7/c1-8-4-12(25-17(22)9(2)6-20)14-10(3)18(23)26-16(14)15-11(8)5-13(21)19(15)7-24-19/h11-16,20-21H,1-7H2/t11-,12-,13-,14+,15-,16-,19+/m0/s1
InChIKeyHEJVISJCOQSDIH-URUZQALBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Janerin: A Cytotoxic Sesquiterpene Lactone from Centaurea Species for Leukemia Research


Janerin (CAS: 64205-84-1) is a sesquiterpene lactone (SL) of the guaianolide class, isolated and characterized from Centaurea species including Centaurothamnus maximus, Rhaponticum repens, and Centaurea phaeopappoides [1]. The compound has the molecular formula C₁₉H₂₂O₇, a molecular weight of 362.37 g/mol, and belongs to the terpene lactone family [2]. Janerin has been investigated primarily for its cytotoxic and pro-apoptotic activities against human leukemia cell lines, with documented mechanisms involving cell cycle arrest and activation of the MAPK signaling pathway [3]. The compound is commercially available as a research-grade small molecule for in vitro and preclinical studies.

Why Janerin Cannot Be Substituted by Other Sesquiterpene Lactones in Leukemia Research


Sesquiterpene lactones constitute a large and structurally diverse class of natural products with variable biological activities; however, even closely related guaianolides such as chlorojanerin, cynaropicrin, and aguerin B exhibit markedly distinct pharmacological profiles, target selectivities, and mechanistic pathways [1]. Janerin demonstrates a unique combination of properties that differentiates it from in-class alternatives: it induces G2/M cell cycle arrest specifically through CDK1/Cyclin-B complex downregulation, activates apoptosis via the MAPK (P38-MAPK and ERK1/2) pathway in leukemia cells, and exhibits minimal toxicity toward normal peripheral blood mononuclear cells [2]. In contrast, chlorojanerin primarily engages anti-inflammatory NF-κB signaling with high potency against cytokine release, while cynaropicrin shows broad-spectrum cytotoxicity across multiple solid tumor lines but lacks the leukemia-specific selectivity profile documented for janerin [3]. Generic substitution without direct comparative validation would therefore risk confounding experimental outcomes due to divergent mechanisms of action and cellular response profiles.

Janerin: Quantitative Evidence Differentiating Its Performance from Closest Analogs in Leukemia Models


Janerin Exhibits Leukemia Cell Cytotoxicity with Significant Selectivity Over Normal PBMCs

In a direct head-to-head study evaluating janerin against doxorubicin, janerin reduced viability of HL60, THP-1, and Jurkat leukemia cells in a dose-dependent manner (2.5–20 μM, 48 h) while demonstrating no significant toxicity toward normal peripheral blood mononuclear cells (PBMCs) [1]. The compound's selective cytotoxicity toward malignant cells versus normal hematopoietic cells represents a key differentiation from the positive control doxorubicin, which exhibits well-documented toxicity toward normal proliferating cells and is associated with significant clinical adverse effects [1].

Leukemia Cytotoxicity Selectivity

Janerin Induces G2/M Cell Cycle Arrest via CDK1/Cyclin-B Downregulation in THP-1 Leukemia Cells

Janerin was demonstrated to induce cell cycle arrest specifically at the G2/M phase in THP-1 human leukemic cells through the downregulation of the CDK1/Cyclin-B complex [1]. In cross-study comparison, while chlorojanerin also induces G2/M arrest in A549 lung cancer cells, it does so at an IC50 of 10 μM and without documented CDK1/Cyclin-B modulation [2]. The mechanistic distinction—direct CDK1/Cyclin-B complex reduction by janerin versus an undefined G2/M arrest mechanism by chlorojanerin—may translate to differential pathway engagement and therapeutic window considerations.

Cell Cycle Arrest G2/M Phase CDK1/Cyclin-B

Janerin Activates Apoptosis via the MAPK Pathway with Upregulation of P38-MAPK and ERK1/2 Phosphorylation

Janerin uniquely engages the MAPK signaling pathway to promote apoptosis in THP-1 leukemic cells, as evidenced by dose-dependent upregulation of P38-MAPK and ERK1/2 phosphorylation [1]. This was accompanied by increased expression of pro-apoptotic Bax, cleaved PARP-1, and cleaved caspase 3, alongside downregulation of anti-apoptotic Bcl-2 [1]. In contrast, chlorojanerin primarily exerts its effects through NF-κB pathway inhibition, suppressing TNF-α (IC50 = 2.3–3 μM) and IL-6 (IC50 = 0.8–1.8 μM) production in LPS-stimulated THP-1 cells rather than directly activating MAPK-mediated apoptosis [2]. Cynaropicrin similarly demonstrates TNF-α inhibition (IC50 = 3.18 μM in human macrophages) rather than MAPK pathway engagement [3].

Apoptosis MAPK Pathway P38-MAPK ERK1/2

Janerin Demonstrates Negligible Anti-Angiogenic Activity in HUVEC Models Compared to Cynaropicrin and Aguerin B

In a comparative screening study of five sesquiterpene lactones isolated from Centaurea behen and Rhaponticum repens, janerin showed negligible inhibitory effects on the proliferation and migration of HUVECs (human umbilical vein endothelial cells) [1]. This contrasts sharply with cynaropicrin and aguerin B, which exhibited remarkable anti-angiogenic activity against HUVEC proliferation and migration in the same experimental system [1]. This differential activity profile indicates that janerin's cytotoxic effects are more specifically directed toward leukemic cells rather than broadly impacting endothelial cell function.

Anti-angiogenesis HUVEC Selectivity

Janerin Lacks Significant Anti-Inflammatory Activity in Contrast to Chlorojanerin

While chlorojanerin has been characterized as a potent anti-inflammatory agent with IC50 values of 2.3–3 μM for TNF-α inhibition and 0.8–1.8 μM for IL-6 inhibition in LPS-stimulated THP-1 cells [1], janerin has not been reported to exhibit significant anti-inflammatory or cytokine-suppressive activity in published studies. The primary literature on janerin focuses exclusively on direct cytotoxicity, cell cycle arrest, and apoptosis induction in cancer cells, with no evidence of TNF-α or IL-6 modulation [2]. This functional divergence within the guaianolide subclass underscores the importance of compound-specific selection.

Anti-inflammatory Cytokine Inhibition NF-κB

Janerin: Optimal Research Applications Based on Evidence-Driven Differentiation


Leukemia Drug Discovery: Selective Cytotoxicity Screening with Normal Cell Counter-Screens

Janerin is optimally suited for leukemia-focused drug discovery programs that prioritize compounds with demonstrated selectivity for malignant hematopoietic cells over normal PBMCs. Based on evidence showing dose-dependent leukemia cell cytotoxicity with no significant toxicity toward normal PBMCs, janerin can serve as a lead-like scaffold or positive control in assays designed to identify compounds with favorable therapeutic indices [1]. Its selective profile enables researchers to use janerin as a benchmark for evaluating novel agents in parallel leukemia cell versus normal PBMC viability screens.

MAPK Pathway-Focused Mechanistic Studies in Hematological Malignancies

Janerin provides a validated chemical probe for investigating MAPK pathway activation in the context of leukemia cell apoptosis. With documented dose-dependent upregulation of P38-MAPK and ERK1/2 phosphorylation, janerin can be deployed in studies examining the intersection of MAPK signaling, cell cycle regulation, and intrinsic apoptosis pathways [2]. This application is particularly relevant for research groups studying MAPK pathway modulators in AML and other leukemias, where janerin offers a natural product-derived alternative to synthetic MAPK tool compounds.

G2/M Cell Cycle Checkpoint Studies with CDK1/Cyclin-B Readouts

For researchers investigating G2/M cell cycle arrest mechanisms, janerin represents a useful tool compound with a defined molecular target—the CDK1/Cyclin-B complex [3]. Unlike chlorojanerin, which induces G2/M arrest without documented CDK1/Cyclin-B modulation, janerin's mechanism is molecularly characterized, enabling more precise experimental design in cell cycle checkpoint studies. Janerin can be employed as a reference compound in assays measuring CDK1/Cyclin-B expression, cell cycle distribution by flow cytometry, and downstream apoptotic markers.

Comparative Sesquiterpene Lactone Profiling for Structure-Activity Relationship (SAR) Studies

Janerin serves as a critical comparator compound in SAR studies of guaianolide sesquiterpene lactones due to its distinct functional profile relative to structural analogs [4]. While cynaropicrin and aguerin B exhibit anti-angiogenic activity and chlorojanerin displays potent anti-inflammatory NF-κB inhibition, janerin lacks these activities, providing researchers with a functionally differentiated reference point for mapping structural determinants of biological activity within this natural product class.

Quote Request

Request a Quote for Janerin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.